Cas no 611-10-9 (ethyl 2-oxocyclopentane-1-carboxylate)

Ethyl 2-oxocyclopentane-1-carboxylate is a versatile cyclic keto ester widely used as an intermediate in organic synthesis. Its five-membered ring structure and reactive carbonyl and ester functionalities make it valuable for constructing complex molecules, particularly in pharmaceuticals and fine chemicals. The compound exhibits good stability and solubility in common organic solvents, facilitating its use in reactions such as condensations, alkylations, and cyclizations. Its balanced reactivity allows for selective transformations, enabling efficient synthesis of heterocycles and chiral derivatives. The ethyl ester group enhances its handling and purification properties. This intermediate is particularly useful in the preparation of prostaglandins, fragrances, and other bioactive compounds.
ethyl 2-oxocyclopentane-1-carboxylate structure
611-10-9 structure
Product Name:ethyl 2-oxocyclopentane-1-carboxylate
CAS No:611-10-9
MF:C8H12O3
MW:156.179082870483
MDL:MFCD00001412
CID:38843
PubChem ID:69136
Update Time:2025-11-01

ethyl 2-oxocyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-oxocyclopentanecarboxylate
    • 2-Carbethoxycyclopentanone
    • Ethyl cyclopentanone-2-carboxylate
    • Ehtyl 2-Oxocyclopentanecarboxylate
    • Cyclopentanone-2-carboxylic acid ethyl ester~Ethyl 2-oxocyclopentanecarboxylate
    • 2-Carboethoxycyclopentanone
    • 2-(ETHOXYCARBONYL)CYCLOPETNANONE
    • Ethy-2-oxocyclopentanecarboxylate
    • ethyl 2-oxocyclopentane-1-carboxylate
    • Cyclopentanone-2-carboxylic Acid Ethyl Ester
    • 2-Ethoxycarbonylcyclopentanone
    • 2-Oxocyclopentanecarboxylic Acid Ethyl Ester
    • 2-(Ethoxycarbonyl)cyclopentanone
    • Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester
    • ethyl2-oxocyclopentanecarboxylate
    • Ethyl 2-cyclopentanonecarboxylate
    • .alpha.-(Carboethoxy)cyclopentanone
    • Ethyl 2-cyclopentanone-1-carboxylate
    • Ethyl 2-oxo-1-cyclopentanecarboxylate
    • 2-(ETHOXY
    • 2-Carbethoxy-1-cyclopentanone
    • EN300-17283
    • Enamine_005519
    • A8491
    • 2-oxo-cyclopentylcarboxylic acid ethyl ester
    • ethyl 2-oxo-cyclopentanecarboxylate
    • CHEMBL3747058
    • 2-Cyclopentanonecarboxylic acid ethyl ester
    • 2-ethoxycarbonyl cyclopentanone
    • Ethyl ester of 2-oxocyclopentanecarboxylic acid
    • MFCD00001412
    • Ethyl 2-oxocyclopentanecarboxylate, 95%
    • F1920-0006
    • 2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate
    • 2-Oxo-cyclopentanecarboxylic acid ethyl ester
    • 2-oxocyclopentylcarboxylic acid ethyl ester
    • TD8086
    • 2-ethoxycarbonyl-cyclopentanone
    • 2-(Ethoxycarbonyl)-1-cyclopentanone
    • AC-5603
    • AKOS001050245
    • ethyl 2-oxocyclopentane carboxylate
    • ethyl-2-oxocyclopentanecarboxylate
    • NSC-22055
    • AM20100487
    • NSC 5658
    • SY004452
    • HMS1409K19
    • 2-Ethoxy-carbonyl-cyclopentanone
    • DTXSID80871790
    • Z56907444
    • NSC22055
    • CS-D1430
    • FT-0612129
    • ethyl cyclopentanon-2-carboxylate
    • Q-201081
    • NS00042379
    • Ethyl 2-oxocyclopentanecarboxylate, purum, >=97.0% (GC)
    • 2 -carbethoxycyclopentanone
    • ethyl 2-oxocyclopentanecarboxy late
    • AI3-07005
    • 1-Oxocyclopentane-2-carboxylic acid ethyl ester
    • 1-carboethoxycyclopentan-2-one
    • NSC-5658
    • SCHEMBL321283
    • NSC5658
    • STR00828
    • InChI=1/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H
    • PB43147
    • EINECS 210-253-0
    • ethyl-2-oxocyclopentane carboxylate
    • B0268
    • 611-10-9
    • Ethyl 2-oxoocyclopentanecarboxylate
    • AKOS016043538
    • 2-oxo-cyclopentane-1-carboxylic acid ethyl ester
    • ETHYL-2-CYCLOPENTANONECARBOXYLATE
    • Ethyl 2-oxocyclopentanecarboxylate, tech., 90% 100GR
    • Ethyl 2-oxocyclopentanecarboxylate, tech., 90% 25GR
    • 2-Carbethoxycyclopentanone 2-Ethoxycarbonylcyclopentanone Cyclopentanone-2-carboxylic Acid Ethyl Ester Ethyl Cyclopentanone-2-carboxylate 2-Oxocyclopentanecarboxylic Acid Ethyl Ester
    • Ethyl 2-oxocyclopentanecarboxylate,2-(Ethoxycarbonyl)cyclopentanone, Ethyl cyclopentanone-2-carboxylate
    • Ethyl-2-cyclopentanonecarboxylate 10g [611-10-9]
    • BBL020099
    • STK503802
    • NSC 22055
    • 2Carbethoxycyclopentanone
    • Cyclopentanecarboxylic acid, 2oxo, ethyl ester
    • DB-029739
    • alpha-(Carboethoxy)cyclopentanone
    • 210-253-0
    • FE03363
    • MDL: MFCD00001412
    • Inchi: 1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6H,2-5H2,1H3
    • InChI Key: JHZPNBKZPAWCJD-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(CCC1)=O)=O
    • BRN: 387787

Computed Properties

  • Exact Mass: 156.07900
  • Monoisotopic Mass: 156.078644
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 0.9
  • Topological Polar Surface Area: 43.4

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.054 g/mL at 25 °C(lit.)
  • Boiling Point: 102-104 °C/11 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:170.6°F
    Degrees Celsius:77°C
  • Refractive Index: n20/D 1.452(lit.)
  • Water Partition Coefficient: Insoluble
  • PSA: 43.37000
  • LogP: 0.91870
  • Solubility: Soluble in alcohol, ether, benzene, insoluble in water.
  • pka: 12.02±0.20(Predicted)

ethyl 2-oxocyclopentane-1-carboxylate Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S24/25
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

ethyl 2-oxocyclopentane-1-carboxylate Customs Data

  • HS CODE:29183000
  • Customs Data:

    China Customs Code:

    2918300090

    Overview:

    2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

ethyl 2-oxocyclopentane-1-carboxylate Pricemore >>

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ethyl 2-oxocyclopentane-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1R:NaH, S:PhMe, 2-3 h, 100°C; 0.5 h, 100°C
Reference
Coumarin-dithiocarbamate hybrids as novel multitarget AChE and MAO-B inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation
By He, Qi et al, Bioorganic Chemistry, 2018, 81, 512-528

Production Method 2

Reaction Conditions
1.1R:Mg, S:Et2O, S:THF, rt; 15 min, rt
1.2S:Et2O, S:THF, -78°C; 2 h, -78°C
1.3R:NH4Cl, S:H2O
2.1S:MeOH, overnight, rt → 45°C
3.1R:O2, R:O3, S:CH2Cl2, 10 min, -78°C
3.2R:Et3N, -78°C → rt; 3 h, rt
Reference
On the ozonolysis of unsaturated tosylhydrazones as a direct approach to diazocarbonyl compounds
By Fegheh-Hassanpour, Younes et al, Organic & Biomolecular Chemistry, 2018, 16(16), 2876-2884

Production Method 3

Reaction Conditions
1.1R:K, S:PhMe, 5 min, rt
Reference
Potassium
By Luche, Jean-Louis, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-3

Production Method 4

Reaction Conditions
1.1R:NaH, S:PhMe, 45°C
Reference
Sodium hydride
By Gawley, Robert E., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-9

Production Method 5

Reaction Conditions
1.1R:t-BuOK, S:PhMe
Reference
Cascade Approaches Towards the Synthesis of Daphnioldhanin A Alkaloid
By Khan, Ashna Ashneen, No pp.; 2009, 2009, , From No pp.

Production Method 6

Reaction Conditions
1.1R:HNO3, S:H2O, 5-6 h, reflux
1.2C:H2SO4, S:PhMe, 75-78°C
2.1R:Na, C:EtOH, S:Benzene, 8 h, reflux
Reference
A novel toxic alkaloid from poison hemlock (Conium maculatum L., Apiaceae): Identification, synthesis and antinociceptive activity
By Radulovic, Niko et al, Food and Chemical Toxicology, 2012, 50(2), 274-279

Production Method 7

Reaction Conditions
1.1R:Na, S:PhMe, rt → 120°C; 2 h, 120°C; 7 h, 120°C
1.2R:AcOH
Reference
Synthesis of 6,7-dihydro-5H-cyclopenteno[b]pyridine
By Ge, Yigang et al, Zhongguo Yiyao Gongye Zazhi, 2006, 37(9), 586-587

Production Method 8

Reaction Conditions
1.1R:Ethidine, 1 h, 25°C
Reference
Carbonyl-assisted reverse regioselective cascade annulation of 2-acetylenic ketones triggered by Ru-catalyzed C-H activation
By Gollapelli, Krishna Kumar et al, Chemical Science, 2016, 7(7), 4748-4753

Production Method 9

Reaction Conditions
1.1R:Et3N, R:AlCl3
Reference
Phosphate tricyclic coumarin analogs as steroid sulfatase inhibitors: synthesis and biological activity
By Kozak, Witold et al, RSC Advances, 2014, 4(84), 44350-44358

Production Method 10

Reaction Conditions
1.1R:Na, S:PhMe, 110°C
1.2R:AcOH, S:H2O
Reference
Regioselective ketone α-alkylation with simple olefins via dual activation
By Mo, Fanyang and Dong, Guangbin, Science (Washington, 2014, 345(6192), 68-72

Production Method 11

Reaction Conditions
1.1R:CaCO3, R:CaO, C:C16H33N+Me3 •Cl-, S:Dioxane, 3 h, 25°C
Reference
Facile carbethoxylation and carbamoylation of ketones
By Pazdera, Pavel and Simbera, Jan, Organic Preparations and Procedures International, 2011, 43(3), 297-301

ethyl 2-oxocyclopentane-1-carboxylate Raw materials

ethyl 2-oxocyclopentane-1-carboxylate Preparation Products

ethyl 2-oxocyclopentane-1-carboxylate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:611-10-9)Ethyl 2-oxocyclopentanecarboxylate
Order Number:LE2827;LE8215787
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:611-10-9)Ethyl 2-oxocyclopentanecarboxylate
Order Number:sfd4076
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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ethyl 2-oxocyclopentane-1-carboxylate Related Literature

Additional information on ethyl 2-oxocyclopentane-1-carboxylate

Introduction to Ethyl 2-Oxocyclopentane-1-Carboxylate (CAS No. 611-10-9)

Ethyl 2-oxocyclopentane-1-carboxylate, with the chemical formula C8H10O3 and CAS number 611-10-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of cyclopentanone exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.

The compound is characterized by a cyclopentane ring substituted with a carbonyl group at the 2-position and an ethyl ester group at the 1-position. This structural configuration imparts flexibility and reactivity, making it a versatile building block for more complex molecules. The presence of both polar functional groups enhances its solubility in both polar and non-polar solvents, facilitating its use in a wide range of chemical reactions.

In recent years, ethyl 2-oxocyclopentane-1-carboxylate has garnered attention for its role in the synthesis of biologically active compounds. Its cyclopentanone core is a common motif in natural products and pharmaceuticals, often contributing to the bioactivity of these molecules. The ester functionality provides a site for further derivatization, allowing chemists to tailor the properties of the compound for specific applications.

One of the most promising areas of research involving ethyl 2-oxocyclopentane-1-carboxylate is its application as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs and agrochemicals due to their ability to mimic biological structures and interact with biological targets. The cyclopentane ring in ethyl 2-oxocyclopentane-1-carboxylate can be functionalized to introduce various substituents, leading to a diverse array of heterocyclic scaffolds.

The compound has also been explored in the development of novel catalysts and ligands for asymmetric synthesis. Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. Ethyl 2-oxocyclopentane-1-carboxylate can serve as a chiral building block or ligand precursor, enabling the synthesis of enantiomerically enriched products with high efficiency and selectivity.

In addition to its synthetic utility, ethyl 2-oxocyclopentane-1-carboxylate has been investigated for its potential biological activity. Preliminary studies suggest that derivatives of this compound may exhibit properties such as anti-inflammatory, antimicrobial, or antioxidant effects. These findings highlight its potential as a lead compound or intermediate in drug discovery programs targeting various diseases.

The synthesis of ethyl 2-oxocyclopentane-1-carboxylate can be achieved through several routes, including esterification of cyclopentanone or cyclization of appropriate precursors. Modern synthetic methodologies have improved the efficiency and yield of these reactions, making it more feasible to produce larger quantities of the compound for research and industrial purposes. Advances in green chemistry have also led to the development of more environmentally friendly synthetic routes, reducing waste and energy consumption.

The application of computational chemistry has further enhanced our understanding of ethyl 2-oxocyclopentane-1-carboxylate. Molecular modeling studies can predict its reactivity, stability, and interactions with other molecules, providing valuable insights for rational drug design. These computational tools have become indispensable in modern pharmaceutical research, allowing scientists to design experiments with greater precision and efficiency.

Ethyl 2-oxocyclopentane-1-carboxylate is also finding use in material science applications. Its unique structural properties make it a candidate for developing new polymers, coatings, and adhesives with enhanced performance characteristics. The ability to modify its structure allows researchers to fine-tune its physical properties, such as thermal stability, mechanical strength, and chemical resistance.

The future prospects for ethyl 2-oxocyclopentane-1-carboxylate are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of organic chemistry continues to advance, this compound is likely to play an increasingly important role in both academic research and industrial development. Its versatility and reactivity make it a valuable asset in the chemist's toolkit, enabling the creation of novel materials and drugs that address unmet medical needs.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:611-10-9)Ethyl 2-oxocyclopentanecarboxylate
LE2827;LE8215787
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:611-10-9)Ethyl 2-oxocyclopentanecarboxylate
sfd4076
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email